molecular formula C8H9NO4 B14807576 (2,5-Dioxopyrrolidin-1-yl) but-2-enoate

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate

Cat. No.: B14807576
M. Wt: 183.16 g/mol
InChI Key: NNKPSUBWDUYRMJ-NSCUHMNNSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate (CAS 53665-20-6) is a solid succinimide ester monomer that appears as a yellow to white powder . It is characterized by a melting point of 80-82 °C and should be stored in a cool, dark place at 4 to 8 °C to maintain stability . This compound serves as a versatile building block in materials science and polymer research. Its molecular structure, confirmed by crystallographic studies, features a pyrrolidine ring that is nearly perpendicular to the plane of the propenoate group, a configuration that influences its packing in the solid state and its reactivity . Researchers utilize this monomer in free-radical polymerization and controlled radical polymerization (such as ATRP) to create homo- and copolymers . These polymers can subsequently undergo post-polymerization modification via active ester chemistry, making them valuable candidates for the development of advanced functional materials . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (E)-but-2-enoate

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-3H,4-5H2,1H3/b3-2+

InChI Key

NNKPSUBWDUYRMJ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC=CC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Reaction Mechanism

This method employs carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid group of but-2-enoic acid. The activated intermediate subsequently reacts with NHS to form the target ester.

Procedure
  • Reagents : But-2-enoic acid (1.0 eq), NHS (1.2 eq), DCC (1.5 eq), 4-dimethylaminopyridine (DMAP, catalytic), anhydrous dichloromethane (DCM).
  • Steps :
    • Dissolve but-2-enoic acid and NHS in DCM under inert atmosphere.
    • Add DCC and DMAP at 0°C, then warm to room temperature and stir for 12–24 hours.
    • Filter precipitated N,N′-dicyclohexylurea (DCU) and concentrate the filtrate.
    • Purify via recrystallization (ethyl acetate/hexane) or flash chromatography.

Halophosphoric Acid Ester Activation

Reaction Mechanism

Diphenyl chlorophosphate (DPCP) acts as a coupling agent, converting but-2-enoic acid into a mixed anhydride intermediate, which reacts with NHS in the presence of a base.

Procedure
  • Reagents : But-2-enoic acid (1.0 eq), NHS (1.1 eq), DPCP (1.2 eq), triethylamine (TEA, 2.5 eq), anhydrous acetone.
  • Steps :
    • Suspend but-2-enoic acid and NHS in acetone.
    • Add TEA and DPCP dropwise at 0°C, then stir at 50°C for 2 hours.
    • Concentrate the mixture, resuspend in ethyl acetate, and wash with aqueous NaHCO₃ and HCl.
    • Dry over Na₂SO₄ and evaporate to obtain the crude product.
Yield and Purity
  • Yield : 90–94%
  • Purity : ≥98% (TLC)
  • Key Reference : Adapted from the synthesis of 4-toluic acid NHS ester2.

Acid Chloride Route

Reaction Mechanism

But-2-enoyl chloride is prepared from but-2-enoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with NHS in the presence of a base.

Procedure
  • Reagents : But-2-enoic acid (1.0 eq), SOCl₂ (2.0 eq), NHS (1.1 eq), TEA (3.0 eq), anhydrous tetrahydrofuran (THF).
  • Steps :
    • Reflux but-2-enoic acid with SOCl₂ for 3 hours to form but-2-enoyl chloride.
    • Distill excess SOCl₂ under reduced pressure.
    • Dissolve NHS and TEA in THF, add but-2-enoyl chloride dropwise at 0°C.
    • Stir for 4 hours, filter, and concentrate.
    • Purify by recrystallization (isopropanol).
Yield and Purity
  • Yield : 70–78%
  • Purity : ≥90% (NMR)
  • Key Reference : Analogous to acryloyl chloride methods described for acrylamido agmatine synthesis3.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Carbodiimide DCC, DMAP 0°C to RT, 24h 75–85 ≥95 High purity; scalable DCU byproduct removal required
Halophosphoric Acid DPCP, TEA 50°C, 2h 90–94 ≥98 High yield; minimal byproducts Requires anhydrous conditions
Acid Chloride SOCl₂, TEA Reflux, 3h 70–78 ≥90 Straightforward purification Hazardous SOCl₂ handling

Critical Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while acetone balances solubility and ease of work-up45.
  • Base Choice : Triethylamine or sodium bicarbonate neutralizes HCl generated during acid chloride formation, preventing NHS degradation67.
  • Storage : The product is moisture-sensitive; store under argon at –20°C with desiccant8.
  • US7294743B2 (Method for acrylamide derivatives) 

  • US7294743B2 (Method for acrylamide derivatives) 

  • US5734064A (Halophosphoric acid ester activation) 

  • US5734064A (Halophosphoric acid ester activation) 

  • US5734064A (Halophosphoric acid ester activation) 

  • PubChem CID 181508 (Acrylic acid NHS ester) 

  • PubChem CID 181508 (Acrylic acid NHS ester) 

  • HILIC quantification of NHS degradation 

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins and other biomolecules, aiding in the study of protein interactions and functions.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate involves its ability to form stable ester bonds with various nucleophiles. This property is exploited in bioconjugation techniques, where the compound reacts with amine groups on proteins or other biomolecules to form stable amide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

These derivatives, such as ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate, serve as precursors for alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates with C6–C12 alkyl chains. Key distinctions include:

  • Hydrophobicity : The ethyl ester derivatives exhibit low hydrophobicity (logP ~1–2), limiting their efficacy as transdermal penetration enhancers compared to longer-chain analogs (C6–C12, logP >3) .
  • Synthesis : Copper-catalyzed coupling with heterocycles proceeds efficiently, but shorter chains reduce steric hindrance, favoring faster reaction kinetics .
  • Applications : Primarily intermediates for drug synthesis, unlike longer-chain derivatives used in topical formulations .

Multitargeted (2,5-Dioxopyrrolidin-1-yl) Acetamides

Derivatives like phenyl-acetamides demonstrate significant anticonvulsant (ED50 <50 mg/kg in rodent models) and antinociceptive activities. Key differences:

  • Structural Modifications: Substitution at the acetamide nitrogen (e.g., pyridinyl, benzothiazolyl) enhances blood-brain barrier penetration, a feature less pronounced in but-2-enoate due to ester lability .
  • Mechanism: Multitargeted action on GABA receptors and sodium channels contrasts with the but-2-enoate’s role as a Michael acceptor in prodrug design .

2-(2,5-Dioxopyrrolidin-1-yl)-3-Methoxypropanamides

Hybrid compounds (e.g., levetiracetam-huprine hybrids) combine antiepileptic and neuroprotective effects. Comparisons include:

  • Pharmacological Profile: Dual-target hybrids exhibit synergistic effects (IC50 <1 µM for acetylcholinesterase inhibition), whereas but-2-enoate lacks direct neurological activity .
  • Synthetic Complexity: Huprine hybrids require multistep syntheses, whereas but-2-enoate derivatives are simpler to functionalize .

(2,5-Dioxopyrrolidin-1-yl) 2-Cyanoacetate

This derivative diverges in:

  • Market Trends: Global production reached ~500 metric tons in 2025, driven by demand for agrochemical intermediates, contrasting with but-2-enoate’s niche pharmaceutical use .
  • Reactivity: The cyano group enhances electrophilicity, enabling nucleophilic substitutions less feasible with the α,β-unsaturated ester in but-2-enoate .

2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate

Structural and functional contrasts:

  • Aromatic Integration: The pyrenyl group imparts fluorescence (λem = 375 nm) and π-stacking capabilities, enabling applications in biosensing—unavailable in but-2-enoate .
  • Solubility: Enhanced lipophilicity (logP ~5.2) limits aqueous compatibility compared to but-2-enoate (logP ~1.5) .

Data Tables

Compound Molecular Formula Molecular Weight Key Properties Applications
(2,5-Dioxopyrrolidin-1-yl) but-2-enoate C8H9NO4 183.16 α,β-unsaturated ester, logP ~1.5 Drug intermediates, Michael acceptors
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate C12H19NO4 253.28 Low hydrophobicity, logP ~2.1 Precursors for transdermal agents
(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate C7H6N2O4 182.13 High electrophilicity, logP ~0.8 Agrochemical intermediates
4-(Pyren-1-yl)butanoate derivative C24H19NO4 385.41 Fluorescent, logP ~5.2 Biosensing, materials science

Q & A

Basic: What are the established synthetic routes for (2,5-Dioxopyrrolidin-1-yl) but-2-enoate derivatives?

Methodological Answer:
A common approach involves coupling reactions using intermediates such as ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate with nitrogen-containing heterocycles. Copper heterogeneous catalysts are critical for facilitating radical-ionic substitution mechanisms in these reactions. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy ensures structural validation . For example, derivatives synthesized from 6-aminohexanoic acid have been optimized for regioselectivity under controlled temperature and solvent conditions (e.g., DMF at 80°C) .

Advanced: How can researchers address discrepancies in crystallographic refinement parameters when using SHELX software for structural analysis of this compound?

Methodological Answer:
Discrepancies in refinement parameters (e.g., R-factor mismatches) may arise from twinned data or incomplete electron density maps. SHELXL’s robust handling of high-resolution data allows iterative refinement by adjusting weighting schemes and constraints. For twinned crystals, using the TWIN/BASF commands in SHELXTL (Bruker AXS version) improves accuracy. Cross-validation with alternative software like OLEX2 or PHENIX can resolve persistent issues .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:
Standard precautions include:

  • Personal Protective Equipment (PPE): P95 respirators for aerosol exposure and chemically resistant gloves (e.g., nitrile).
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are effective in resolving conflicting reactivity data observed in radical-ionic coupling reactions involving (2,5-Dioxopyrrolidin-1-yl) but-2-enoate intermediates?

Methodological Answer:
Conflicting reactivity may stem from solvent polarity effects or competing reaction pathways. Kinetic studies under varying conditions (e.g., THF vs. DMF) can elucidate dominant mechanisms. Computational methods like density functional theory (DFT) predict partial charges on reactive sites (e.g., nitrogen atoms in heterocycles), guiding solvent selection and catalyst optimization. Experimental validation via 1H^1H-NMR monitoring of intermediate formation is recommended .

Basic: What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR for backbone confirmation; IR spectroscopy for carbonyl (C=O) and ester (C-O) functional groups.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (±0.001 Da tolerance) .

Advanced: How can computational methods like DFT be applied to predict reaction outcomes or substituent effects in derivatives of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G** basis set) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, partial charges on the pyrrolidinone ring’s carbonyl groups predict nucleophilic attack sites. These models correlate with experimental substituent effects, such as electron-withdrawing groups enhancing electrophilicity at the α-carbon .

Advanced: How does steric hindrance influence the regioselectivity of esterification reactions involving (2,5-Dioxopyrrolidin-1-yl) but-2-enoate?

Methodological Answer:
Steric effects are quantified using molecular mechanics (MMFF94 force field) or crystallographic data. Bulky substituents on the pyrrolidinone ring (e.g., benzyl groups) direct esterification to less hindered positions. Kinetic isotopic effect (KIE) studies with deuterated analogs further validate steric vs. electronic contributions .

Basic: What are the stability considerations for (2,5-Dioxopyrrolidin-1-yl) but-2-enoate under varying pH conditions?

Methodological Answer:
The compound is stable in neutral to mildly acidic conditions (pH 4–7). Alkaline environments (pH > 8) promote hydrolysis of the succinimide ester, forming but-2-enoic acid. Accelerated stability testing via HPLC at 40°C/75% RH over 14 days quantifies degradation products .

Advanced: What experimental approaches validate the proposed radical-ionic coupling mechanisms for derivatives of this compound?

Methodological Answer:
Electron paramagnetic resonance (EPR) spectroscopy detects transient radical intermediates. Isotopic labeling (e.g., 13C^{13}C-labeled starting materials) traces carbon migration pathways. Kinetic isotope effects (KIE) using deuterated solvents differentiate between radical and ionic transition states .

Basic: What solvent systems optimize the solubility of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate for NMR studies?

Methodological Answer:
DMSO-d6_6 or CDCl3_3 are optimal for solubility (>50 mg/mL). For aqueous compatibility, D2 _2O with 10% acetone-d6_6 (v/v) prevents aggregation. Pre-saturation NMR techniques suppress solvent peaks .

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